molecular formula C12H15N3O B8558845 5-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

5-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B8558845
M. Wt: 217.27 g/mol
InChI Key: KVQCSXCVMOFGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-piperidin-4-yl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C12H15N3O/c16-12-14-10-2-1-9(7-11(10)15-12)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2,(H2,14,15,16)

InChI Key

KVQCSXCVMOFGOF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 17 (0.95 g, 3 mmol) in a mixture of CH2Cl2 (15 mL) and CH3OH (20 mL) was added trifluoroacetic acid (3 mL) at 0° C., and the mixture was stirred for 6 h at room temperature. Solvents were evaporated under reduced pressure, and triturating with diethyl ether gave the title compound 5. Yield: 90%, light yellow solid, mp 214-215° C. IR (KBr, cm−1) 3238 (CONH), 3043 (Ar—H), 2956 (Alph-H), 1692 (CO), 1612, 1446 (C—C), 1180 (C—N), 1126 (C-0); 1HNMR (500 MHz, DMSO d6) δ 1.73-188 (m, 3H, CH, CH2), 2.77 (m, 2H, CH2), 2.97 (m, 2H, CH2), 3.44 (obscured by H2O, 2H, CH2), 4.46 (m, 1H, CH), 6.74-6.84 (m, 3H, H-4, H-6, H-7), 10.50 (br. s, 1H, NH), 10.54 (br. s, 1H, NH). 13C NMR (125.7 MHz, DMSO d6) δ 30.04 (CH2), 33.37 (CH), 43.86 (CH2), 106.66 (C-4), 118.43 (C-7), 118.94 (C-6), 128.37 (C-8), 129.87 (C-9), 137.24 (C-5), 155.56 (CO). Anal. Calcd for C14H16F3N3O3: C, 50.76; H, 4.87; N, 12.68%. Found: C, 50.70; H, 4.92; N, 12.60%.
Name
compound 17
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.